molecular formula C18H16ClN5O4 B2490997 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949399-94-4

2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

Cat. No. B2490997
CAS RN: 949399-94-4
M. Wt: 401.81
InChI Key: CZGVVVONESLTIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves solid-phase methods, providing a robust and versatile approach for constructing complex molecules like imidazo[2,1-f]purin derivatives. For example, a method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines showcases the potential for generating compounds with similar backbones through immobilization, conversion, reductive amination, N-alkylation or N-acylation, and acidolytic release steps (Karskela & Lönnberg, 2006).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purin derivatives and related compounds is characterized by distinct geometric configurations. For instance, structural analysis of 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]-pyridin-2-yl}-3,3-dimethylbutanoic acid highlights the dihedral angles between the imidazopyridine group and the phenyl ring, indicating steric interactions that could influence the chemical behavior of such compounds (Rodier et al., 1993).

Chemical Reactions and Properties

The reactivity of imidazo[2,1-f]purin compounds can be demonstrated through various chemical reactions, such as the transformation of epoxy ketones to β-hydroxy ketones, mediated by acidic conditions. This highlights the potential of these compounds to undergo specific chemical transformations, contributing to their versatile chemical properties (Hasegawa et al., 2004).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. For instance, the crystalline structure of related imidazole derivatives provides insight into their stability and reactivity, which can be applied to the study of 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid (Sakaino, 1983).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), reactivity towards nucleophiles, and electrophiles, play a significant role in the application and functionality of these compounds. Studies on derivatives, such as N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide, provide valuable data on acidity constants, showcasing the influence of molecular structure on chemical properties (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Karskela and Lönnberg (2006) outlines a method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, which is relevant to the synthesis of similar compounds like the one . This research contributes to the understanding of synthetic methodologies for compounds related to 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid (Karskela & Lönnberg, 2006).

Pharmacological Potential

  • A 2009 study by Zagórska et al. discusses the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. These compounds, including ones structurally similar to the chemical , have shown potential anxiolytic and antidepressant activities in preclinical studies (Zagórska et al., 2009).

Biological Activity

  • Hořejší et al. (2006) synthesized a series of compounds including tricyclic etheno analogs of potent antivirals and cytostatics, which are structurally related to the compound . These studies contribute to understanding the biological activity of such compounds (Hořejší et al., 2006).

Structural Studies

  • Rodier et al. (1993) conducted structural studies on closely related compounds, focusing on the geometries of these molecules, which can be informative for understanding the structural properties of 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid (Rodier et al., 1993).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVVVONESLTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid

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